benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate
Description
Properties
IUPAC Name |
benzyl N-[1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c17-14(19-21)16(10-6-1-2-7-11-16)18-15(20)22-12-13-8-4-3-5-9-13/h3-5,8-9,21H,1-2,6-7,10-12H2,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMGYTUAGQUZFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(=NO)N)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)(/C(=N/O)/N)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]cycloheptyl}carbamate typically involves the reaction of benzyl carbamate with cycloheptyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of benzyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]cycloheptyl}carbamate can be scaled up by optimizing the reaction conditions and using larger reaction vessels. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), are used to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]cycloheptyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Benzyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]cycloheptyl}carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]cycloheptyl}carbamate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxycarbamimidoyl moiety is believed to play a crucial role in its biological activity by forming hydrogen bonds and other interactions with target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations:
- Ring Size Effects : Cycloheptyl (7-membered) analogs exhibit greater steric bulk compared to cyclohexyl (6-membered) or cyclopropane (3-membered) derivatives. This impacts solubility and binding pocket compatibility .
- Functional Groups : The hydroxycarbamimidoyl group in the target compound and its benzamide analog () facilitates hydrogen bonding, whereas chloropyrimidine () favors aromatic interactions.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The target compound’s hydroxycarbamimidoyl group forms intramolecular hydrogen bonds (similar to ’s hydrazinyl compound), stabilizing its curved conformation. In contrast, the chloropyrimidine analog () relies on C–H⋯π interactions for crystal packing .
- Synthesis and Characterization : X-ray crystallography (utilizing SHELX software, ) is critical for confirming Z/E configurations and hydrogen-bonding patterns. For example, the Z-configuration in the target compound ensures optimal alignment for intramolecular H-bonding .
Biological Activity
Benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a carbamate group linked to a cycloheptyl structure and a hydroxycarbamimidoyl moiety. This unique configuration suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
Biological Activity Overview
The biological activity of this compound can be summarized in several key areas:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing carbamate groups have shown activity against various bacterial strains, suggesting that this compound may share this trait.
- Antiparasitic Potential : Research has highlighted the efficacy of related compounds against protozoan parasites such as Entamoeba histolytica, with some derivatives achieving IC50 values in the low micromolar range. The mechanism often involves disruption of cellular processes through oxidative stress, which could be relevant for this compound as well .
- Cytotoxicity : Evaluations of cytotoxic effects on mammalian cell lines are critical for assessing the safety profile of this compound. Similar compounds have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window .
Case Study 1: Antimicrobial Efficacy
A study evaluated various carbamate derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications led to enhanced potency, with minimum inhibitory concentrations (MICs) ranging from 8 to 63 μM against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| Benzyl Carbamate Derivative | 8 | Staphylococcus aureus |
| Benzyl Carbamate Derivative | 16 | Escherichia coli |
Case Study 2: Antiparasitic Activity
In vitro studies on related compounds showed promising results against E. histolytica. One derivative exhibited an IC50 value of 0.297 μM, which is significantly lower than traditional treatments like metronidazole.
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| Hydroxycarbamimidoyl Derivative | 0.297 | Antiamoebic |
| Metronidazole | 1.0 | Antiamoebic |
The proposed mechanism of action for this compound likely involves the generation of reactive oxygen species (ROS) upon metabolic activation within target cells. This process could lead to oxidative damage, disrupting cellular integrity and function, similar to other nitro-containing compounds .
Q & A
Q. What are the recommended synthetic routes for benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclization to form the cycloheptyl core, followed by functionalization with hydroxycarbamimidoyl and benzyl carbamate groups. Key steps include:
- Cyclization : Use of sulfonylating agents (e.g., 1,1'-sulfonyldiimidazole) under controlled temperatures (0°C to -20°C) to form the cycloheptane framework .
- Functionalization : Introduction of the hydroxycarbamimidoyl group via nucleophilic substitution, employing sodium hydride as a base in polar aprotic solvents like DMF .
- Purification : Column chromatography or recrystallization to isolate the product. Optimization focuses on reagent stoichiometry, temperature control, and catalyst selection (e.g., palladium for deprotection steps) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures and confirm stereochemistry .
- NMR Spectroscopy : Analyze H and C spectra to verify substituent positions, particularly the Z-configuration of the hydroxycarbamimidoyl group .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H] ion for C₁₇H₂₄N₃O₃) .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the hydroxycarbamimidoyl group in this compound?
The hydroxycarbamimidoyl group participates in hydrogen bonding and tautomerization, influencing its interactions with biological targets. Mechanistic studies suggest:
- Oxidation/Reduction : Under oxidizing conditions (e.g., KMnO₄), it forms nitroso intermediates; reduction (e.g., LiAlH₄) yields amines, altering bioactivity .
- Nucleophilic Substitution : Reacts with amines or thiols, requiring pH control (7–9) to avoid side reactions . Computational modeling (DFT) can predict reaction pathways and transition states.
Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved for this compound?
- Software Tools : Use SHELXD for structure solution and SHELXL for refinement, particularly for handling twinned data via the TWIN command .
- ORTEP-3 : Visualize thermal ellipsoids to identify disordered regions; apply restraints to overlapping atoms .
- Validation : Cross-check with PLATON or CCDC tools to ensure geometric accuracy .
Q. What strategies address contradictory bioactivity data in studies involving this compound?
- Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple cell lines (e.g., cancer vs. normal) to assess selectivity .
- Target Profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for suspected targets (e.g., enzymes in the urea cycle) .
- Metabolite Screening : LC-MS/MS to identify degradation products or metabolites that may interfere with assays .
Methodological Guidance Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
